4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

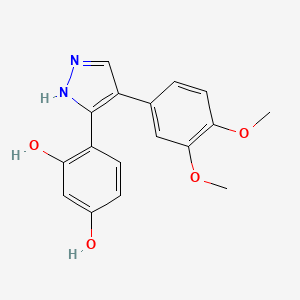

4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based compound featuring a central pyrazole ring substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzene-1,3-diol moiety at position 3 (Figure 1). The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the diol enhances hydrophilicity.

Properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-15-6-3-10(7-16(15)23-2)13-9-18-19-17(13)12-5-4-11(20)8-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXSUVGIJWIBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333305 | |

| Record name | 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

558636-53-6 | |

| Record name | 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,4-dimethoxyacetophenone can be used as the starting material.

Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 4-bromo-1,3-dihydroxybenzene under basic conditions to introduce the benzene-1,3-diol moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Its antioxidant properties are being explored for therapeutic applications in treating oxidative stress-related diseases.

Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which are crucial for its biological activity. The pyrazole ring may also interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant and Anti-inflammatory Analogs

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4c, 4e) : These compounds, bearing benzoyl and phenyl groups, showed near-standard antioxidant and anti-inflammatory activity in DPPH and COX-2 assays . The absence of diol groups in these analogs may reduce solubility compared to the target compound.

Trifluoromethyl-Substituted Pyrazoles

- However, the hydroxyethyl substituent may introduce steric hindrance absent in the target compound .

- 2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxy-phenol: This analog combines trifluoromethyl and methoxy groups, likely offering superior electronic effects for receptor binding compared to the target compound’s diol .

Antiviral Analogs

- 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9) : Though an imidazole derivative, the 3,4-dimethoxyphenyl moiety is associated with SARS-CoV-2 3CLpro inhibition (IC50 = 7.7 µM), suggesting the target compound’s dimethoxy group may similarly enhance antiviral activity .

Structural and Electronic Comparisons

Biological Activity

The compound 4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.37 g/mol. The structure features a pyrazole ring substituted with methoxy and hydroxyl groups, which may contribute to its biological activity.

Structural Characteristics

- Pyrazole Ring : The presence of the pyrazole moiety is significant as it is known for various pharmacological properties.

- Methoxy Groups : The two methoxy groups at the 3 and 4 positions on the phenyl ring may enhance lipophilicity and influence the compound's interaction with biological targets.

- Hydroxyl Group : The hydroxyl group at the benzene ring may participate in hydrogen bonding, affecting solubility and biological interactions.

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds containing pyrazole and methoxy groups exhibit significant antioxidant activity. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Preliminary studies suggest that This compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of this compound could reduce cell viability in breast cancer cells by triggering apoptotic pathways.

Case Study: In Vitro Analysis

In a controlled laboratory setting, the compound was tested against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7 : IC50 = 15 µM

- HeLa : IC50 = 20 µM

- A549 : IC50 = 25 µM

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against:

- Staphylococcus aureus

- Escherichia coli

The results indicated that the compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The presence of hydroxyl groups may allow for interactions with key enzymes involved in cancer metabolism.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways.

- Interference with Cell Signaling Pathways : Potential modulation of pathways such as MAPK and PI3K/Akt has been suggested based on structural similarities with known inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.